

Timonacic-d4: A Technical Guide to Safety, Handling, and Storage

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Compound of Interest

Compound Name: Timonacic-d4

Cat. No.: B15545458

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and storage guidelines for **Timonacic-d4**. The information is intended for professionals in research and drug development who may be working with this deuterated thiol antioxidant.

Chemical and Physical Properties

Timonacic-d4 is the deuterated form of Timonacic (1,3-Thiazolidine-4-carboxylic acid), a compound known for its antioxidant and anti-hepatotoxic properties. Deuteration is often employed in drug development to study pharmacokinetic and metabolic profiles.^[1]

Property	Value
Chemical Name	Timonacic-d4 (1,3-Thiazolidine-4-carboxylic acid-d4)
Molecular Formula	C4H3D4NO2S ^[1]
Molecular Weight	137.19 g/mol ^[1]
Appearance	White to off-white solid ^[2]
CAS Number	3066050-54-9 ^[1]

Safety and Toxicology

While specific toxicological data for **Timonacic-d4** is limited, the safety profile is expected to be comparable to that of Timonacic. For research purposes, it should be handled as a compound with unknown potency.^[3]

Hazard Identification

Timonacic is classified with the following hazards according to the Globally Harmonized System (GHS):

- Acute toxicity, oral (Category 3/4): Harmful or toxic if swallowed.^{[4][5]}
- Skin corrosion/irritation (Category 2): Causes skin irritation.^{[5][6]}
- Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.^{[4][5][6]}
- Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.^[5]

GHS Pictograms:

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Hazard Statements:

- H301/H302: Toxic or harmful if swallowed.^{[4][5]}
- H312+H332: Harmful in contact with skin or if inhaled.^[5]
- H315: Causes skin irritation.^{[5][6]}
- H319: Causes serious eye irritation.^{[4][5][6]}
- H335: May cause respiratory irritation.^[5]

Toxicological Data

The following table summarizes the available toxicological data for Timonacic.

Metric	Value	Species
LD50 (Oral)	400 mg/kg	Mouse ^[2]

Handling and Personal Protective Equipment

Proper handling procedures are crucial to minimize exposure and ensure safety in a laboratory setting.

Engineering Controls

- Work in a well-ventilated area.^[3]^[5]
- Use a laboratory fume hood or other local exhaust ventilation.^[3]
- Ensure an eyewash station and safety shower are readily accessible.^[5]

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).^[3]
- Skin Protection: Wear protective gloves and impervious clothing.^[5]
- Respiratory Protection: Use a suitable respirator if ventilation is inadequate.^[5]

General Hygiene Practices

- Wash hands thoroughly after handling.^[5]^[6]
- Do not eat, drink, or smoke when using this product.^[5]^[6]
- Take off contaminated clothing and wash it before reuse.^[5]

Storage Guidelines

Proper storage is essential to maintain the integrity and stability of **Timonacic-d4**.

Condition	Temperature	Duration
Powder (Long-term)	-20°C	3 years[2]
Powder (Short-term)	4°C	2 years[2]
In Solvent (Long-term)	-80°C	2 years[2]
In Solvent (Short-term)	-20°C	1 year[2]

- Store in a dry, dark, and well-ventilated place.[3][7]
- Keep the container tightly closed.[3]

Accidental Release and First Aid Measures

Accidental Release

- Keep unnecessary personnel away.[3]
- Wear appropriate personal protective equipment.[3]
- Avoid inhalation of dust.[3]
- Do not touch damaged containers or spilled material unless wearing appropriate protective clothing.[3]
- Prevent further leakage or spillage if safe to do so.
- Absorb spills with an inert material and dispose of in accordance with local regulations.

First Aid

- General Advice: Seek medical attention and show the safety data sheet to the doctor.[3]
- If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.[5][6]
- In Case of Skin Contact: Take off contaminated clothing immediately and wash with plenty of soap and water.[5][6]

- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
- If Swallowed: Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell.[5][6]

Experimental Protocols for Safety Assessment

The following are generalized methodologies for key safety experiments, based on OECD guidelines, which can be adapted for **Timonacic-d4**.

Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD 423)

- Principle: This method uses a stepwise procedure with a small number of animals per step to classify a substance's toxicity.
- Animals: Typically, rodents (e.g., rats or mice) of a single sex are used.
- Procedure:
 - A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
 - A single animal is dosed.
 - The outcome is observed (survival or death).
 - Depending on the outcome, the next animal is dosed at a higher or lower fixed dose level.
 - The test is stopped when a stopping criterion is met, which allows for the classification of the substance.
- Observations: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD 439)

- Principle: This in vitro test uses a reconstructed human epidermis model to assess the skin irritation potential of a chemical.[\[1\]](#)
- Test System: A commercially available Reconstructed Human Epidermis (RhE) model.[\[1\]](#)
- Procedure:
 - The test substance is applied topically to the RhE tissue.
 - After a defined exposure period, the substance is rinsed off.
 - The tissue is incubated for a post-exposure period.
- Endpoint: Cell viability is measured, typically using an MTT assay. A reduction in viability below a certain threshold (e.g., $\leq 50\%$) indicates that the substance is an irritant.[\[4\]](#)

Acute Eye Irritation/Corrosion (Based on OECD 405)

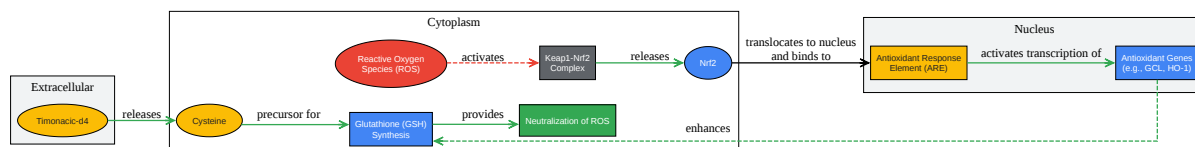
- Principle: A single dose of the test substance is applied to one eye of an experimental animal, with the untreated eye serving as a control.[\[2\]](#)
- Animals: Typically, albino rabbits are used.[\[3\]](#)
- Procedure:
 - The substance is applied to the conjunctival sac of one eye.
 - The eye is not washed for at least 24 hours.
- Observations: The eyes are examined at 1, 24, 48, and 72 hours after application.[\[3\]](#) Lesions of the cornea, iris, and conjunctiva are scored to assess the degree of irritation. The reversibility of the effects is also evaluated.[\[2\]](#)

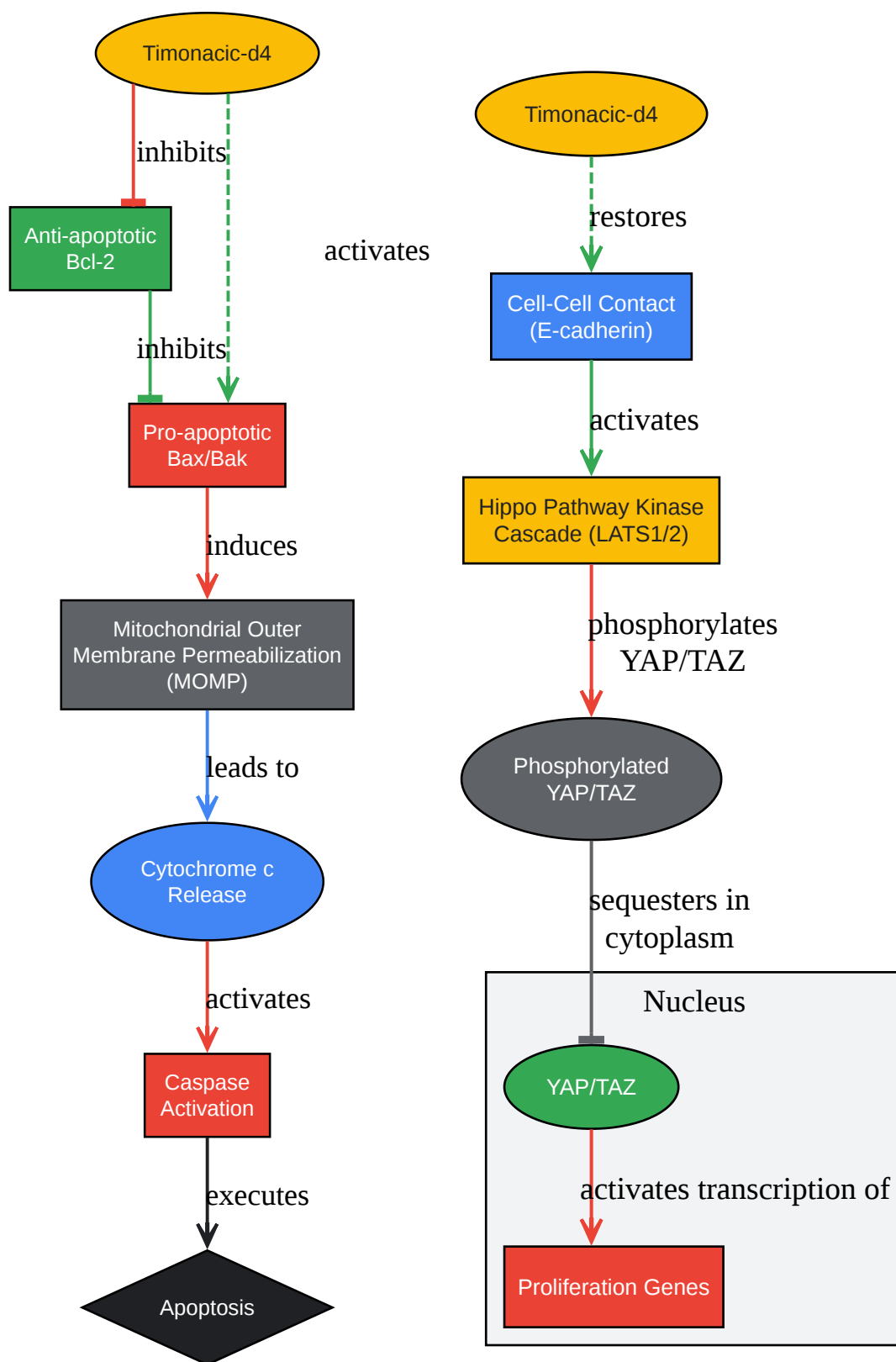
Signaling Pathways and Mechanisms of Action

Timonacic is known to have antioxidant and potential anti-cancer effects. The following diagrams illustrate the key signaling pathways that may be modulated by Timonacic.

Antioxidant Response Pathway

Timonacic, as a thiol antioxidant, can contribute to the cellular antioxidant defense system. One of the primary mechanisms is by supporting the synthesis of glutathione (GSH), a major intracellular antioxidant. This process is often regulated by the Nrf2 signaling pathway.





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